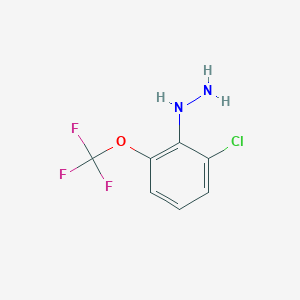
1-Chloro-1-(2,6-diaminophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2,6-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of a chloro group, two amino groups, and a ketone group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2,6-diaminophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2,6-diaminophenyl)propan-2-one using thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(2,6-diaminophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like NH3, RSH, or ROH in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2,6-diaminophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in oncology and antimicrobial research.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2,6-diaminophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and amino groups facilitate binding to active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
- 1-Bromo-1-(2,6-diaminophenyl)propan-2-one
- 1-Iodo-1-(2,6-diaminophenyl)propan-2-one
- 1-Chloro-1-(3,5-diaminophenyl)propan-2-one
Comparison: 1-Chloro-1-(2,6-diaminophenyl)propan-2-one is unique due to the specific positioning of the chloro and amino groups on the phenyl ring, which influences its reactivity and binding properties. Compared to its bromo and iodo analogs, the chloro derivative is more commonly used due to its relative stability and availability .
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
1-chloro-1-(2,6-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11ClN2O/c1-5(13)9(10)8-6(11)3-2-4-7(8)12/h2-4,9H,11-12H2,1H3 |
Clave InChI |
KTLAEFGEAOCYOM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC=C1N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
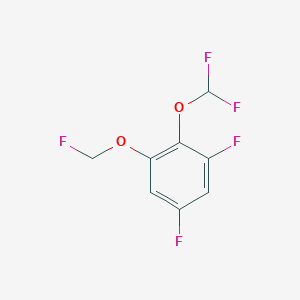

![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
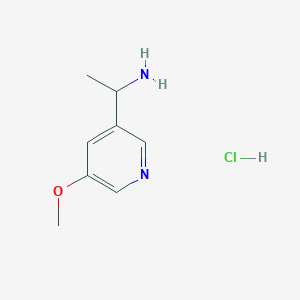
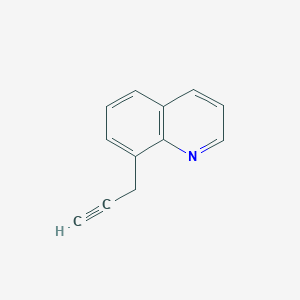
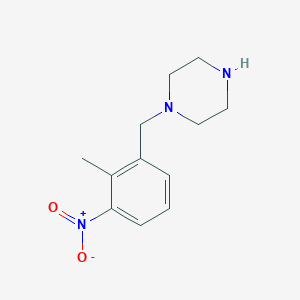
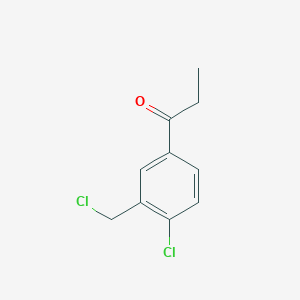
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)

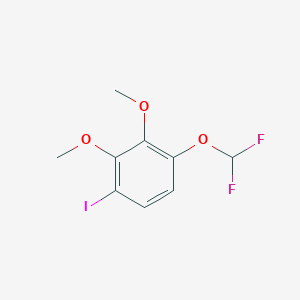
![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)

